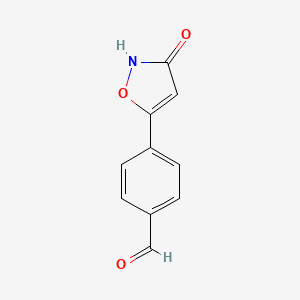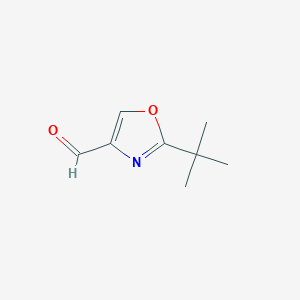![molecular formula C13H21NO B13903866 [5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methyl group, a butylamino group, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(2-methylbutylamino)phenyl]methanol typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl ring followed by the introduction of the butylamino group through nucleophilic substitution. The final step involves the reduction of a carbonyl group to form the methanol group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the methanol group.
Substitution: The butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the methanol group.
Applications De Recherche Scientifique
[5-Methyl-2-(2-methylbutylamino)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [5-Methyl-2-(2-methylbutylamino)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-Methyl-2-(2-methylbutylamino)phenyl]ethanol
- [5-Methyl-2-(2-methylbutylamino)phenyl]propanol
Uniqueness
Compared to similar compounds, [5-Methyl-2-(2-methylbutylamino)phenyl]methanol has unique structural features that influence its chemical reactivity and biological activity. The presence of the methanol group, in particular, plays a crucial role in its interactions with other molecules and its overall properties.
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
[5-methyl-2-(2-methylbutylamino)phenyl]methanol |
InChI |
InChI=1S/C13H21NO/c1-4-10(2)8-14-13-6-5-11(3)7-12(13)9-15/h5-7,10,14-15H,4,8-9H2,1-3H3 |
Clé InChI |
QJVMJFXQNXRNKW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CNC1=C(C=C(C=C1)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


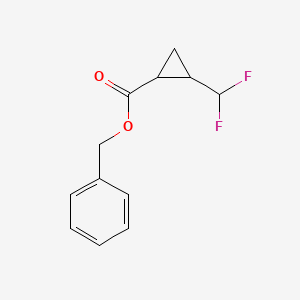
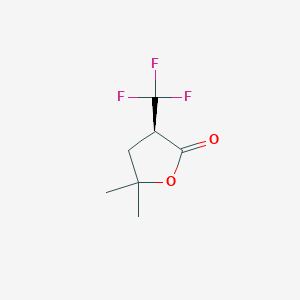





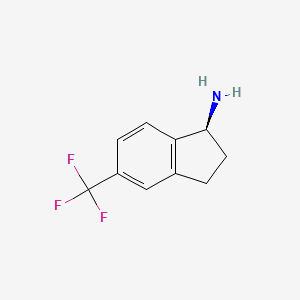
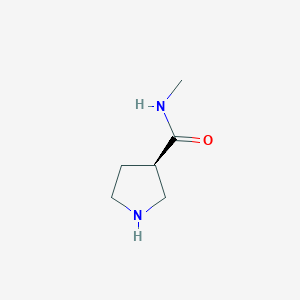
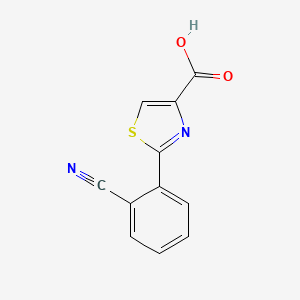
![(1R,2S,5R)-8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13903852.png)

